methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate
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Overview
Description
Methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate is a synthetic organic compound It features a cyclobutane ring with an amino group, a trifluoroacetyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of Functional Groups: Amino and trifluoroacetyl groups can be introduced through nucleophilic substitution and acylation reactions, respectively.
Esterification: The carboxylate ester is formed through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in drug discovery.
Medicine
Diagnostics: Use in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoroacetyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-amino-1-hydroxycyclobutane-1-carboxylate: Lacks the trifluoroacetyl group.
Methyl (1R,2S)-2-amino-1-(acetyl)oxycyclobutane-1-carboxylate: Contains an acetyl group instead of a trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
Properties
Molecular Formula |
C8H10F3NO4 |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H10F3NO4/c1-15-5(13)7(3-2-4(7)12)16-6(14)8(9,10)11/h4H,2-3,12H2,1H3/t4-,7+/m0/s1 |
InChI Key |
GSEUNPOMWPTDSM-MHTLYPKNSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CC[C@@H]1N)OC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C1(CCC1N)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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